
Ammonium, (5-tert-butyl-2-(dimethylcarbamoyloxy)phenyl)trimethyl-, iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ammonium, (5-tert-butyl-2-(dimethylcarbamoyloxy)phenyl)trimethyl-, iodide is a quaternary ammonium compound. Quaternary ammonium compounds are known for their wide range of applications, particularly in the fields of chemistry and medicine. This specific compound is characterized by the presence of a tert-butyl group, a dimethylcarbamoyloxy group, and an iodide ion.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium, (5-tert-butyl-2-(dimethylcarbamoyloxy)phenyl)trimethyl-, iodide typically involves the quaternization of a tertiary amine with an alkyl halide. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium salt. The process involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, including a tertiary amine and an alkyl halide.
Reaction Conditions: The reaction is typically carried out in a solvent such as acetone or ethanol, under reflux conditions. The temperature is maintained between 50-100°C.
Quaternization: The tertiary amine reacts with the alkyl halide to form the quaternary ammonium salt. The reaction is usually complete within a few hours.
Purification: The product is purified by recrystallization or column chromatography to obtain the pure quaternary ammonium compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used, and the reaction is carried out in large reactors.
Continuous Monitoring: The reaction conditions are continuously monitored to ensure optimal yield and purity.
Automated Purification: Advanced purification techniques such as automated column chromatography and crystallization are employed to obtain the final product.
化学反応の分析
Types of Reactions
Ammonium, (5-tert-butyl-2-(dimethylcarbamoyloxy)phenyl)trimethyl-, iodide undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reaction is typically carried out in a polar solvent such as water or ethanol.
Elimination Reactions: Strong bases such as sodium ethoxide or potassium tert-butoxide are used. The reaction is carried out at elevated temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and others are used under controlled conditions.
Major Products
The major products formed from these reactions include substituted ammonium compounds, alkenes, and various oxidized or reduced derivatives.
科学的研究の応用
Ammonium, (5-tert-butyl-2-(dimethylcarbamoyloxy)phenyl)trimethyl-, iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in substitution and elimination reactions.
Biology: The compound is studied for its potential antimicrobial properties and its effects on biological systems.
Medicine: Research is ongoing to explore its potential use as a pharmaceutical agent, particularly in the treatment of infections.
Industry: The compound is used in the formulation of disinfectants and antiseptics due to its antimicrobial properties.
作用機序
The mechanism of action of Ammonium, (5-tert-butyl-2-(dimethylcarbamoyloxy)phenyl)trimethyl-, iodide involves its interaction with cellular membranes. The quaternary ammonium group disrupts the lipid bilayer of cell membranes, leading to cell lysis and death. This mechanism is particularly effective against bacteria and other microorganisms.
類似化合物との比較
Similar Compounds
Benzalkonium Chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetyltrimethylammonium Bromide: Used as a surfactant and antimicrobial agent.
Tetraethylammonium Iodide: Known for its use in organic synthesis and as a phase transfer catalyst.
Uniqueness
Ammonium, (5-tert-butyl-2-(dimethylcarbamoyloxy)phenyl)trimethyl-, iodide is unique due to the presence of the tert-butyl and dimethylcarbamoyloxy groups, which enhance its stability and reactivity. These structural features make it particularly effective in certain chemical reactions and applications.
特性
CAS番号 |
63981-81-7 |
|---|---|
分子式 |
C16H27IN2O2 |
分子量 |
406.30 g/mol |
IUPAC名 |
[5-tert-butyl-2-(dimethylcarbamoyloxy)phenyl]-trimethylazanium;iodide |
InChI |
InChI=1S/C16H27N2O2.HI/c1-16(2,3)12-9-10-14(20-15(19)17(4)5)13(11-12)18(6,7)8;/h9-11H,1-8H3;1H/q+1;/p-1 |
InChIキー |
ZAFFTPYEJOWYJA-UHFFFAOYSA-M |
正規SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC(=O)N(C)C)[N+](C)(C)C.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methanaminium, N-[4-[[4-(dimethylamino)phenyl]phenylmethylene]-2,5-cyclohexadien-1-ylidene]-N-methyl-, benzoate](/img/structure/B13783828.png)
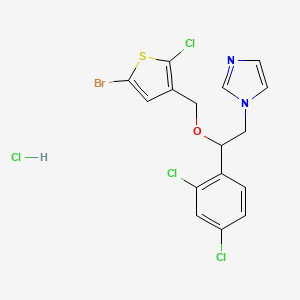
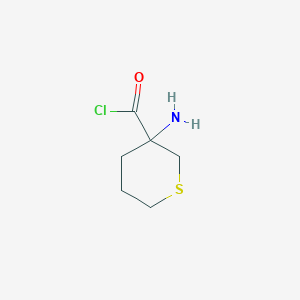
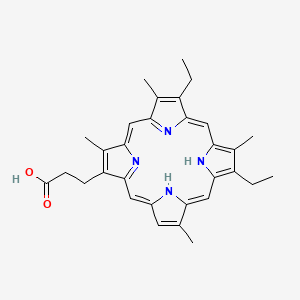
![3-Cyclobutyl-4-methyl-1,2,4,5-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B13783845.png)
![Spiro[4.6]undecane-2-carbonyl chloride](/img/structure/B13783847.png)
![1,6-Naphthyridine-4-carboxylic acid, 2-[4-(trifluoromethyl)phenyl]-](/img/structure/B13783848.png)
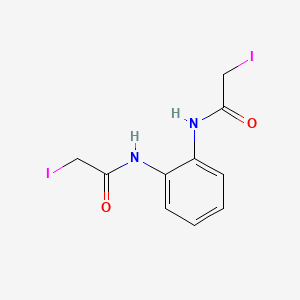
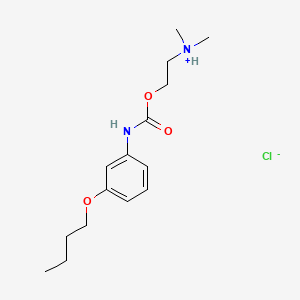

![Ethyl 3-[cyclohexyl(phenylcarbamoyl)amino]propanoate](/img/structure/B13783863.png)

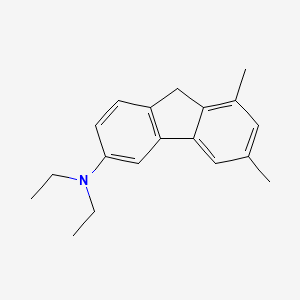
![3-[4-[(Trifluoromethyl)thio]phenyl]-2-propenoic acid ethyl ester](/img/structure/B13783900.png)
